Cas no 2138171-87-4 (butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine)
![butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/2138171-87-4x500.png)
butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine 化学的及び物理的性質
名前と識別子
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- butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine
- EN300-712366
- 2138171-87-4
-
- インチ: 1S/C12H21N3/c1-2-3-7-13-8-11-9-14-15(10-11)12-5-4-6-12/h9-10,12-13H,2-8H2,1H3
- InChIKey: PTNRMKHNSXVTHW-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)CNCCCC)C1CCC1
計算された属性
- 精确分子量: 207.173547683g/mol
- 同位素质量: 207.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 29.8Ų
butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712366-1.0g |
butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine |
2138171-87-4 | 1g |
$0.0 | 2023-06-07 |
butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Mei Zhou RSC Adv., 2016,6, 113322-113326
butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amineに関する追加情報
Butyl[(1-Cyclobutyl-1H-Pyrazol-4-Yl)Methyl]Amine: A Comprehensive Overview
Butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 2138171-87-4) is a complex organic compound with a unique structure that has garnered significant attention in the fields of chemistry and materials science. This compound, characterized by its pyrazole ring fused with a cyclobutane group, exhibits intriguing properties that make it a valuable subject for research and potential applications in various industries.
The molecular structure of butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine is defined by its pyrazole core, which is a five-membered aromatic ring containing two nitrogen atoms. The cyclobutane ring fused to the pyrazole introduces additional strain and reactivity, making this compound particularly interesting for chemists. The presence of the butyl group further enhances the compound's versatility, as it contributes to its solubility and reactivity in different chemical environments.
Recent studies have highlighted the potential of butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic applications. Researchers have explored its potential as a modulator of ion channels and enzymes, which are critical in treating conditions such as cardiovascular diseases, neurological disorders, and cancer.
In addition to its biological applications, butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and coordination chemistry. Recent advancements in green chemistry have also focused on this compound as a potential catalyst for sustainable chemical transformations, reducing the need for hazardous reagents.
The synthesis of butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the formation of the pyrazole ring through condensation reactions, followed by cycloaddition reactions to introduce the cyclobutane moiety. The final step involves alkylation to attach the butyl group, ensuring the compound's stability and functionality.
Despite its potential, butyl[(1-cyclobutyl-1H-pyrazol-4-yil)methyl]amine presents challenges in terms of scalability and cost-effectiveness. Researchers are actively exploring alternative synthetic routes to improve yield and reduce production costs. Innovations in flow chemistry and continuous processing are being leveraged to address these challenges, paving the way for broader industrial applications.
In conclusion, butyl[(1-cyclobutyl-1H-pyrazol-4-yil)methyl]amine (CAS No. 2138171-87-) represents a fascinating intersection of organic chemistry, biology, and materials science. Its unique structure and versatile properties continue to drive cutting-edge research, offering exciting possibilities for future innovations across multiple disciplines.
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